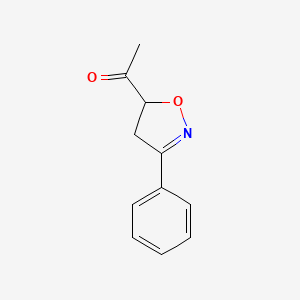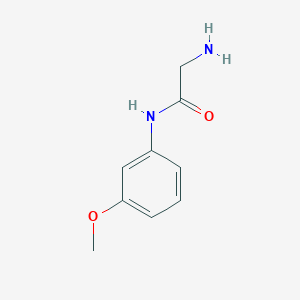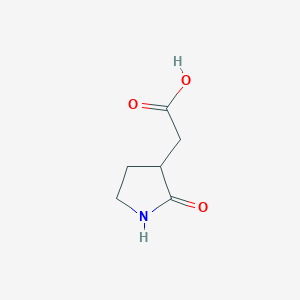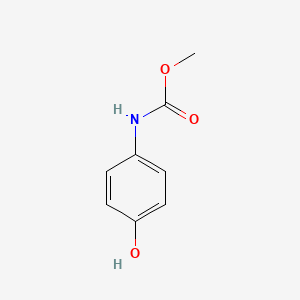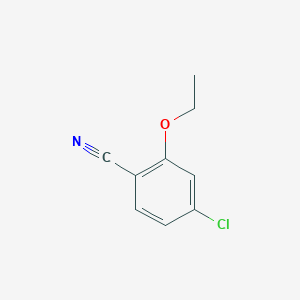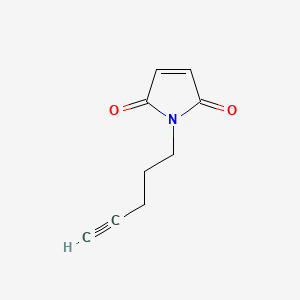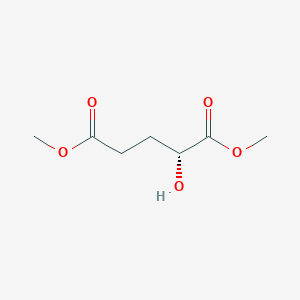
N-(2-hydroxyphenyl)benzenesulfonamide
概要
説明
“N-(2-hydroxyphenyl)benzenesulfonamide” is a chemical compound with the CAS Number: 5465-16-7 . It has a molecular weight of 249.29 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound and its derivatives has been described in several studies . For instance, one study reported the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . Another study reported the synthesis of N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide by reacting 2-aminophenol with 4-methylbenzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H11NO3S/c14-12-9-5-4-8-11(12)13-17(15,16)10-6-2-1-3-7-10/h1-9,13-14H .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 141-143°C .
科学的研究の応用
Biochemical Evaluation as Enzyme Inhibitors : N-(2-hydroxyphenyl)benzenesulfonamide derivatives have been studied for their potential as enzyme inhibitors. For example, certain derivatives have shown high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in understanding neuronal injury mechanisms (Röver et al., 1997).
Potential in Cancer Treatment : Studies on benzenesulfonamide derivatives have revealed their effectiveness in inhibiting carbonic anhydrase (CA) isoforms. These compounds have been noted for their potential as novel anticancer agents due to their selective cytotoxicity (Gul et al., 2016).
Pharmacophoric Element in Drug Design : The compound has been identified as an important pharmacophoric element for designing drug-like scaffolds. This was demonstrated in the design of novel series of compounds for cyclooxygenase-2 (COX-2) inhibition, which is relevant in developing anti-inflammatory drugs (Singh et al., 2007).
Antagonists for Various Receptors : this compound derivatives have been developed as nonsteroidal antagonists for receptors like the progesterone receptor, highlighting their potential in treating conditions like uterine leiomyoma and endometriosis (Yamada et al., 2016).
Role in Photodynamic Therapy : Derivatives of this compound have been synthesized and characterized for their properties as photosensitizers in photodynamic therapy, a treatment modality for cancer (Pişkin et al., 2020).
Fluorometric Sensing Applications : Certain derivatives have been used in the development of fluorometric sensors, particularly for detecting metal ions like mercury, demonstrating its utility in environmental monitoring (Bozkurt & Gul, 2018).
Antimicrobial and Antifungal Properties : Research on benzenesulfonamide derivatives has revealed their potential as antimicrobial and antifungal agents, adding to the compound's versatility in medical applications (El-Gaby et al., 2018).
Solid-Phase Synthesis Applications : The chemical space of this compound has been explored in solid-phase synthesis, leading to the development of diverse privileged scaffolds, demonstrating its utility in synthetic chemistry (Fülöpová & Soural, 2015).
Safety and Hazards
将来の方向性
作用機序
Target of Action
N-(2-hydroxyphenyl)benzenesulfonamide primarily targets Carbonic Anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX genes is often associated with uncontrolled cell proliferation and tumor hypoxia . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal function of CA IX, leading to changes in the tumor cells’ metabolism . Specifically, the tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathways related to cell proliferation and tumor hypoxia . By inhibiting CA IX, this compound disrupts the tumor cells’ ability to proliferate uncontrollably and survive in hypoxic conditions . This disruption can lead to the death of tumor cells and a reduction in tumor size .
Result of Action
The inhibition of CA IX by this compound leads to significant molecular and cellular effects. For instance, certain derivatives of this compound showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . Moreover, these derivatives were able to induce apoptosis in MDA-MB-231 (a triple-negative breast cancer cell line) with a significant increase in the annexin V-FITC percent .
特性
IUPAC Name |
N-(2-hydroxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c14-12-9-5-4-8-11(12)13-17(15,16)10-6-2-1-3-7-10/h1-9,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQARMCGNIUBXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282963 | |
| Record name | N-(2-hydroxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5465-16-7 | |
| Record name | NSC28990 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-hydroxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

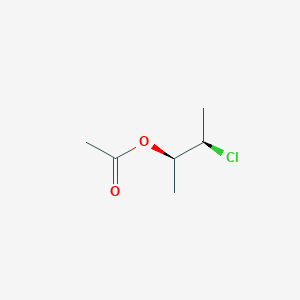
![[(Prop-2-en-1-yl)amino]acetonitrile](/img/structure/B3384326.png)

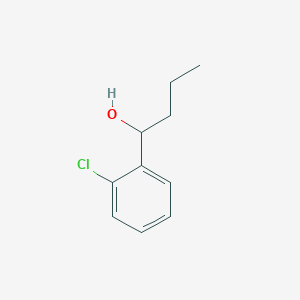
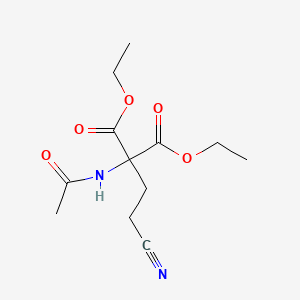
![2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzoic acid](/img/structure/B3384369.png)
